Product packaging for 2-Iodo-6-(methylthio)phenol(Cat. No.:)

2-Iodo-6-(methylthio)phenol

Cat. No.: B14842999
M. Wt: 266.10 g/mol
InChI Key: AGGYZZDWBPPPIL-UHFFFAOYSA-N
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Description

2-Iodo-6-(methylthio)phenol (CAS 197149-30-7) is a versatile phenolic compound with a molecular formula of C7H7IOS and a molecular weight of 266.10 g/mol . This chemical serves as a valuable synthetic building block in organic and medicinal chemistry research. Its structure, featuring both an iodine atom and a methylthio group on the phenol ring, makes it a key intermediate in the synthesis of more complex heterocyclic systems, such as phenoxazines and phenothiazines, which are important scaffolds in material science and pharmaceutical development . Researchers utilize this compound in metal-catalyzed cross-coupling reactions, where the iodine acts as a handle for further functionalization, and in oxidative "click-type" reactions to construct N-arylated phenoxazines under an oxygen atmosphere . These phenoxazine derivatives are of significant interest due to their applications as organic photoredox catalysts, in dye-sensitized solar cells, and as organic battery cathode materials . The compound is provided for research and further manufacturing applications only. It is strictly not for direct human, veterinary, or household use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7IOS B14842999 2-Iodo-6-(methylthio)phenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7IOS

Molecular Weight

266.10 g/mol

IUPAC Name

2-iodo-6-methylsulfanylphenol

InChI

InChI=1S/C7H7IOS/c1-10-6-4-2-3-5(8)7(6)9/h2-4,9H,1H3

InChI Key

AGGYZZDWBPPPIL-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C(=CC=C1)I)O

Origin of Product

United States

Reactivity and Reaction Mechanisms of 2 Iodo 6 Methylthio Phenol

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl (-OH) group is a primary site for reactivity, capable of undergoing reactions such as esterification, etherification, alkylation, and acylation. However, the steric bulk imposed by the adjacent iodo and methylthio groups can hinder the approach of reagents, often requiring more forcing conditions compared to unhindered phenols.

Esterification and Etherification Reactions

Esterification of phenols is a fundamental transformation, typically achieved through reaction with a carboxylic acid or its derivative. The Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method. researchgate.netresearchgate.net For sterically hindered phenols like 2-Iodo-6-(methylthio)phenol, direct esterification can be challenging. The bulky ortho substituents impede the nucleophilic attack of the phenolic oxygen on the carbonyl carbon of the carboxylic acid. vinatiorganics.com To overcome this, more reactive acylating agents such as acyl chlorides or anhydrides are often used, sometimes in the presence of a base to activate the phenol (B47542) as a phenoxide.

Similarly, etherification, such as in the Williamson ether synthesis, involves the reaction of a phenoxide with an alkyl halide. The generation of the more nucleophilic phenoxide anion by a strong base is a key step. For sterically hindered phenols, while the nucleophilicity of the phenoxide is high, the steric hindrance can slow the subsequent substitution reaction. masterorganicchemistry.com

Research on similarly structured compounds, such as 2,6-disubstituted phenols, provides insight into the conditions required. For example, the alkylation of 2,6-dimethylphenol (B121312) to produce 2,6-dimethylanisole (B89883) has been successfully achieved using sodium hydride to form the phenoxide, followed by reaction with methyl iodide. chemspider.com

ReactantReagent(s)ProductYieldReference
2,6-Dimethylphenol1. NaH, THF2. Methyl iodide2,6-Dimethylanisole72% chemspider.com
p-t-octylphenolAcetic acid, H₂SO₄p-t-octylphenyl acetate (B1210297)74% google.com
Caffeic acidVarious Alkanols, DCCAlkyl caffeates- nih.gov
ThymolSubstituted benzoic acids, TEAThymol esters- nih.gov

O-Alkylation and Acylation Processes

O-alkylation is a specific type of etherification focused on adding an alkyl group to the phenolic oxygen. As with general etherification, the reaction typically proceeds via an SN2 mechanism where a base first deprotonates the phenol to form a potent phenoxide nucleophile. masterorganicchemistry.comsciforum.net The choice of base and solvent is crucial. For instance, kinetic studies on the alkylation of substituted phenols with methyl iodide have been performed using strong organic bases like TMGN (bis-1,1,8,8-(tetramethylguanidino)naphthalene) in aprotic polar solvents like DMF. sciforum.net For a sterically crowded phenol like this compound, achieving high yields in O-alkylation would likely require a strong, non-nucleophilic base and potentially higher temperatures or longer reaction times to overcome the steric barrier. chemspider.comsciforum.net

O-acylation involves the introduction of an acyl group to form a phenolic ester. This can be viewed as a sub-category of esterification. While Friedel-Crafts acylation can occur on the aromatic ring (C-acylation), O-acylation is favored under conditions where the phenolic oxygen acts as the nucleophile. organic-chemistry.org Base catalysis, which deprotonates the phenol, enhances its nucleophilicity and promotes O-acylation. organic-chemistry.org For hindered phenols, where C-acylation at the ortho/para positions is sterically blocked, O-acylation may become the preferred pathway, though the reaction rate can still be slow due to hindrance around the oxygen atom. vinatiorganics.comnih.gov

Ortho-C–H Functionalization and Rearrangements

Direct C–H functionalization is a powerful tool in organic synthesis for creating C-C or C-heteroatom bonds without pre-functionalized starting materials. researchgate.netnih.gov These reactions are often directed by a functional group on the substrate. The phenolic hydroxyl group is known to direct functionalization to its ortho positions. researchgate.netrsc.org

However, in the case of this compound, both ortho positions (C2 and C6) are already substituted with the iodo and methylthio groups, respectively. Therefore, direct ortho-C–H functionalization is not a possible reaction pathway for this molecule.

Functionalization could instead be directed to the available meta and para C–H bonds. While the hydroxyl group is a strong ortho, para-director in electrophilic aromatic substitution, recent advances have enabled transition-metal-catalyzed C–H functionalization at the meta position by employing specialized directing group templates. nih.gov Furthermore, certain rhodium-catalyzed reactions have shown a preference for para-C–H functionalization of free phenols, even in cases like 2,6-dimethylphenol, leading to the formation of multi-substituted products. acs.org Anodic dehydrogenative coupling of 2,6-substituted phenols has also been shown to produce 4,4'-biphenols, indicating reactivity at the para position. nih.gov

Rearrangement reactions for this specific substitution pattern are not widely documented in the literature.

Transformations at the Iodine Center

The iodine atom on the aromatic ring is a versatile handle for a variety of synthetic transformations. As a large and relatively weak-bonded halogen, it can act as a leaving group in substitution reactions and is an excellent substrate for transition-metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for forming carbon-carbon bonds, and aryl iodides are highly reactive substrates for these transformations. libretexts.org The primary challenge for this compound in these reactions is the steric hindrance around the iodine atom, which can impede the initial oxidative addition step to the palladium(0) catalyst.

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent with an organohalide. libretexts.orgox.ac.uk It is widely used for creating biaryl compounds. Despite the steric hindrance, Suzuki couplings on 2,6-disubstituted aryl halides are achievable, often by using specialized catalysts with bulky, electron-rich phosphine (B1218219) ligands that facilitate the oxidative addition and subsequent steps. researchgate.net The reaction is typically performed in the presence of a base, such as sodium carbonate or potassium phosphate. libretexts.org

ReactionAryl HalideCoupling PartnerCatalyst/ConditionsProductYieldReference
Suzuki4-IodoanisolePhenylboronic acidPd(OAc)₂/Bis(NHC)4-Methoxy-1,1'-biphenylHigh researchgate.net
Sonogashira1,2-DibromobenzeneTerminal alkynolPdCl₂(PPh₃)₂/TBAFBis-alkynylated benzene (B151609)Low researchgate.net
HeckIodobenzeneMethyl acrylatePd/C, Na₂CO₃, Et₃NMethyl cinnamateHigh nih.gov

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl halide, typically using a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orglibretexts.org The reaction is valued for creating arylalkynes. For sterically hindered substrates like this compound, the reaction may require higher temperatures or more active catalyst systems. researchgate.net Copper-free Sonogashira protocols have also been developed and might offer alternative pathways. libretexts.org

Heck Reaction: The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. organic-chemistry.orgnih.gov The reaction mechanism also involves oxidative addition of the aryl halide to a Pd(0) species. libretexts.org While intermolecular Heck reactions can be challenging with sterically hindered substrates, intramolecular versions are often more efficient. libretexts.org For a substrate like this compound, successful coupling would depend heavily on the choice of alkene, catalyst, ligand, and reaction conditions to overcome the steric barrier. organic-chemistry.org

Oxidative Transformations via Hypervalent Iodine Intermediates

Hypervalent iodine reagents are known for their ability to mediate a variety of oxidative transformations under mild conditions. researchgate.net These reagents, particularly those in the I(V) oxidation state, are effective for the ortho-oxidation of phenols. researchgate.netnih.gov The general mechanism involves the initial ligand exchange between the phenol and the hypervalent iodine reagent. nih.gov This is followed by an oxidative process that can lead to the formation of ortho-quinones. nih.govnih.gov

While specific studies on the oxidative transformation of this compound using hypervalent iodine reagents are not extensively detailed in the provided results, the principles of hypervalent iodine chemistry on phenol substrates are well-established. researchgate.netnih.govnih.gov The presence of the iodo and methylthio groups on the phenolic ring would likely influence the regioselectivity and efficiency of such oxidative dearomatization reactions. nih.gov The electron-donating nature of the methylthio group and the electron-withdrawing nature of the iodo group would have competing effects on the reactivity of the aromatic ring.

Reactions at the Methylthio Group

The methylthio group in this compound is a key site for chemical modifications, particularly through oxidation.

Oxidation to Sulfoxides and Sulfones

The oxidation of sulfides to sulfoxides and subsequently to sulfones is a fundamental transformation in organic synthesis. organic-chemistry.orgorganic-chemistry.org A variety of reagents and catalytic systems have been developed for this purpose. For instance, hydrogen peroxide in the presence of a catalyst can be used to selectively oxidize sulfides to either sulfoxides or sulfones by controlling the stoichiometry of the oxidant. organic-chemistry.orgorganic-chemistry.org Other methods include the use of reagents like sodium hypochlorite, periodic acid catalyzed by ferric chloride, and hypervalent iodine reagents. organic-chemistry.org

The oxidation of the methylthio group in this compound would yield the corresponding sulfoxide (B87167), 2-Iodo-6-(methylsulfinyl)phenol, and upon further oxidation, the sulfone, 2-Iodo-6-(methylsulfonyl)phenol. The choice of oxidant and reaction conditions would be crucial to achieve selectivity between the sulfoxide and sulfone.

Table 1: Common Reagents for Sulfide (B99878) Oxidation

Oxidizing AgentProductReference
Hydrogen Peroxide (H₂O₂)Sulfoxide or Sulfone organic-chemistry.orgorganic-chemistry.org
Sodium Hypochlorite (NaOCl)Sulfoxide organic-chemistry.org
Periodic Acid (H₅IO₆) / FeCl₃Sulfoxide organic-chemistry.org
Hypervalent Iodine ReagentsSulfoxide organic-chemistry.org
m-Chloroperbenzoic acid (m-CPBA)Sulfone organic-chemistry.org
Potassium Permanganate (KMnO₄)Sulfone organic-chemistry.org

Reactions involving Sulfur Extrusion or Modification

Sulfur extrusion reactions from disulfides to form a single sulfide linkage are a known synthetic strategy, often employing aminophosphines. d-nb.info While this applies to disulfides, analogous reactions involving the direct extrusion of the sulfur atom from a thioether like this compound are less common but conceptually possible under specific conditions, potentially leading to the formation of 2-Iodophenol (B132878). The efficiency of such reactions can be influenced by steric and electronic factors of the substrate. d-nb.info

Combined and Cascade Reactions

The multiple functional groups in this compound allow for its participation in complex cascade and annulation reactions.

Annulation Reactions Involving Phenol Derivatives and Disulfides

While direct examples involving this compound are not prevalent in the search results, the general principle of annulation reactions often involves the construction of new rings onto an existing molecular scaffold. The phenolic hydroxyl group and the aromatic ring of this compound could participate in such cyclization reactions.

Dehydrogenative Phenoxazination and Related Oxidative Cyclizations

Dehydrogenative phenoxazination is an oxidative click reaction that can be used to synthesize phenoxazines. nih.govacs.orgnih.gov This process involves the coupling of phenols with other aromatic systems under oxidative conditions. nih.gov For instance, the reaction of a phenol with an aniline (B41778) derivative, facilitated by a palladium catalyst and an oxidant, can lead to the formation of a phenoxazine (B87303) structure. acs.org

In the context of this compound, it could potentially react with an appropriate coupling partner in a dehydrogenative cyclization to form a more complex heterocyclic system. For example, a related compound, 10-(2-Hydroxy-5-(methylthio)phenyl)-10H-phenoxazine-2-carbonitrile, was synthesized from 10H-phenoxazine-2-carbonitrile and 4-(methylthio)phenol. nih.govacs.org This demonstrates the feasibility of incorporating a methylthio-substituted phenol into a phenoxazine scaffold. The reaction is typically mediated by an oxidant and a base. nih.govacs.org

Radical-Mediated Processes and Mechanisms

The presence of a relatively weak carbon-iodine bond in this compound suggests its potential to participate in radical-mediated reactions. Homolytic cleavage of the C-I bond can be initiated by heat or light, or through the action of a radical initiator, to generate an aryl radical. This highly reactive intermediate can then undergo a variety of transformations.

One significant pathway for such an aryl radical is intramolecular cyclization, particularly if a suitable radical acceptor is present elsewhere in the molecule or in a reaction partner. For instance, in analogous systems, aryl radicals generated from ortho-iodophenols can participate in cyclization reactions to form heterocyclic structures. The methylthio group (-SMe) in the ortho position could potentially influence the stability and subsequent reaction pathways of the aryl radical, though specific studies on this are scarce.

Furthermore, the phenol moiety itself can be susceptible to radical processes. The O-H bond can undergo homolysis to form a phenoxyl radical. This process is particularly relevant in the context of antioxidant activity, where the stability of the resulting phenoxyl radical is a key determinant. The electronic properties of the iodo and methylthio substituents would play a crucial role in modulating the stability of this phenoxyl radical. It has been shown that heteroatom-centered radicals can act as powerful electron-withdrawing groups, which can facilitate subsequent reactions at other sites on the aromatic ring. nih.govosti.gov

Mechanistic Investigations

Detailed mechanistic investigations, including kinetic studies and the identification of reaction intermediates for this compound, are not well-documented. However, general principles of physical organic chemistry allow for postulation of potential reaction pathways and the factors influencing them.

Quantitative kinetic data for reactions involving this compound are not readily found in scientific literature. To understand the rates of its potential reactions, such as radical cyclization or substitution, kinetic studies would be essential. For example, in nucleophilic aromatic substitution (SNAr) reactions, which could be a competing pathway, the rate of reaction is highly dependent on the nature of the nucleophile, the solvent, and the electronic effects of the substituents on the aromatic ring. frontiersin.org Kinetic studies on analogous chlorothiophenols reacting with oxygen radicals have been performed, providing a framework for how such investigations could be approached for this compound. researchgate.net

A hypothetical kinetic study on a radical reaction of this compound might involve monitoring the disappearance of the starting material or the appearance of a product over time using techniques like spectroscopy or chromatography. The data could then be used to determine the reaction order and the rate constant.

Table 1: Hypothetical Kinetic Data for a Radical Reaction of this compound

Time (s)[this compound] (M)
00.100
600.085
1200.072
1800.061
2400.052
3000.044

This table is for illustrative purposes only and does not represent actual experimental data.

The direct observation and characterization of reaction intermediates are crucial for elucidating reaction mechanisms. For this compound, potential intermediates would include the aryl radical and the phenoxyl radical. Techniques such as transient absorption spectroscopy, electron paramagnetic resonance (EPR) spectroscopy, and computational modeling are powerful tools for identifying and studying such short-lived species. For example, pulse radiolysis studies have been used to generate and characterize phenoxyl radicals and determine their electronic properties. nih.govosti.gov

In the context of non-radical reactions, intermediates in the bromination of phenols have been identified as cyclohexadienone-type species. researchgate.net It is plausible that similar intermediates could be formed during electrophilic reactions of this compound.

The iodo and methylthio substituents at the ortho positions of the phenol ring exert significant electronic and steric effects that control the reactivity and selectivity of the molecule.

Electronic Effects: The iodine atom is generally considered an electron-withdrawing group via induction, yet it can also be a weak pi-donor. The methylthio group (-SMe) is more complex; it is inductively electron-withdrawing but can be a pi-donor through its lone pairs on the sulfur atom. The net electronic effect of these substituents on the aromatic ring would influence the rates of both electrophilic and nucleophilic attack. For instance, in electrophilic aromatic substitution, the activating or deactivating nature of these groups and their directing effects (ortho, meta, para) would determine the position of further substitution. Computational studies on substituted phenols have shown that electron-donating groups can destabilize the ground state phenol but stabilize the corresponding phenoxy radical, thus reducing the O-H bond dissociation energy. researchgate.net

Steric Effects: The presence of two substituents in the ortho positions to the hydroxyl group creates steric hindrance. This can influence the approach of reagents to the phenolic oxygen or to the adjacent carbon atoms on the ring. osti.gov For example, steric hindrance can affect the rate of reactions involving the hydroxyl group or direct incoming electrophiles to less hindered positions. In the context of radical reactions, steric effects can influence the conformation of radical intermediates and the stereoselectivity of subsequent cyclization or addition reactions.

Table 2: Summary of Expected Substituent Effects

SubstituentPositionElectronic EffectSteric Effect
-IorthoInductively withdrawing, weakly pi-donatingModerate
-SMeorthoInductively withdrawing, pi-donatingModerate
-OH-Activating, ortho, para-directing-

Structural Analysis and Spectroscopic Characterization

Vibrational Spectroscopy Studies

Infrared (IR) Spectroscopic Analysis

A broad absorption band is anticipated in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The broadness of this peak is due to intermolecular hydrogen bonding. The C-H stretching vibrations of the aromatic ring are expected to appear in the 3000-3100 cm⁻¹ region, while the C-H stretching of the methyl group will likely be observed between 2850 and 2960 cm⁻¹.

The "fingerprint region," below 1600 cm⁻¹, will contain a wealth of structural information. Aromatic C-C stretching vibrations are expected to produce bands in the 1450-1600 cm⁻¹ range. The in-plane O-H bending vibration typically appears around 1330-1440 cm⁻¹, and the C-O stretching vibration should be visible in the 1200-1260 cm⁻¹ region. The C-S stretching vibration is generally weaker and can be found in the 600-800 cm⁻¹ range. The C-I stretching vibration is expected to produce a band at a lower frequency, typically in the range of 500-600 cm⁻¹.

Predicted Infrared (IR) Absorption Bands for 2-Iodo-6-(methylthio)phenol

Vibrational ModePredicted Wavenumber (cm⁻¹)
O-H Stretch3200-3600 (broad)
Aromatic C-H Stretch3000-3100
Methyl C-H Stretch2850-2960
Aromatic C=C Stretch1450-1600
In-plane O-H Bend1330-1440
C-O Stretch1200-1260
C-S Stretch600-800
C-I Stretch500-600

Raman Spectroscopic Characterization

Complementary to IR spectroscopy, Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. Experimental Raman data for this compound is not currently available, but predictions can be made. The aromatic ring vibrations are expected to produce strong signals in the Raman spectrum. The symmetric "ring breathing" vibration, typically around 1000 cm⁻¹, should be a prominent feature. The C-S and C-I stretching vibrations, due to their higher mass and lower polarity, are also expected to be well-resolved in the Raman spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Proton (¹H) NMR Chemical Shift Assignments and Coupling Patterns

The ¹H NMR spectrum of this compound is expected to show distinct signals for the phenolic proton, the three aromatic protons, and the three methyl protons. The chemical shifts are influenced by the electronic effects of the iodo, hydroxyl, and methylthio substituents.

The phenolic -OH proton is expected to appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration, but typically in the range of 5-8 ppm. The methyl protons of the -SCH₃ group will likely appear as a sharp singlet further upfield, estimated to be around 2.4-2.5 ppm, similar to what is observed in 4-(methylthio)phenol. chemicalbook.com

The three aromatic protons are in different chemical environments and are expected to exhibit a complex splitting pattern due to spin-spin coupling. The proton at C4, situated between the iodo and methylthio groups, is expected to be a triplet. The protons at C3 and C5 will likely appear as doublets of doublets. Their predicted chemical shifts would be in the range of 6.5-7.5 ppm.

Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
-OH5.0 - 8.0broad singlet
H-4~6.7t
H-3, H-56.9 - 7.4dd
-SCH₃2.4 - 2.5s

Carbon-13 (¹³C) NMR Chemical Shift Assignments

The ¹³C NMR spectrum will provide information on the six aromatic carbons and the one methyl carbon. The chemical shifts are influenced by the electronegativity and shielding/deshielding effects of the substituents.

The carbon bearing the hydroxyl group (C1) is expected to be the most deshielded of the aromatic carbons, appearing in the range of 150-155 ppm. The carbon attached to the iodine atom (C2) will be significantly shielded due to the heavy atom effect, with a predicted chemical shift around 90-100 ppm. The carbon attached to the methylthio group (C6) is expected to be in the range of 130-140 ppm. The remaining aromatic carbons (C3, C4, C5) will have chemical shifts in the typical aromatic region of 115-130 ppm. The methyl carbon of the -SCH₃ group is expected to have a chemical shift of approximately 15-20 ppm.

Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (ppm)
C1 (-OH)150 - 155
C2 (-I)90 - 100
C6 (-SCH₃)130 - 140
C3, C4, C5115 - 130
-SCH₃15 - 20

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals, multi-dimensional NMR techniques would be invaluable.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between adjacent protons. Correlations would be expected between the aromatic protons (H3-H4, H4-H5), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would show direct one-bond correlations between protons and the carbons they are attached to. This would allow for the definitive assignment of each aromatic proton to its corresponding carbon atom and the methyl protons to the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. This would be crucial for confirming the substitution pattern. For instance, the methyl protons (-SCH₃) would be expected to show a correlation to the C6 carbon. The aromatic protons would show correlations to neighboring carbons, helping to distinguish between the C3, C4, and C5 positions.

Mass Spectrometry (MS)

Mass spectrometry serves as a fundamental tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

Table 1: Theoretical High-Resolution Mass Data for this compound

IonMolecular FormulaCalculated m/z
[M]+•C₇H₇IOS265.9313
[M+H]+C₇H₈IOS266.9391
[M+Na]+C₇H₇INaOS288.9211

Note: This table presents theoretical values and serves as a reference for expected experimental outcomes.

Fragmentation Pattern Analysis

The fragmentation pattern of this compound in a mass spectrometer provides valuable insights into its structural arrangement. Although a specific mass spectrum for this compound is not published, the fragmentation of related phenolic compounds can offer predictive information. For example, the mass spectrum of phenol (B47542) shows a prominent molecular ion peak and characteristic losses of CO and CHO radicals. docbrown.info In the case of this compound, fragmentation would likely involve the following pathways:

Loss of a methyl radical (•CH₃): This would result in a fragment ion with a mass-to-charge ratio (m/z) corresponding to [M-15]⁺.

Loss of the entire methylthio group (•SCH₃): This would lead to a significant fragment at [M-47]⁺.

Cleavage of the C-I bond: The loss of an iodine radical (•I) would produce a fragment at [M-127]⁺.

Ring fragmentation: The aromatic ring itself can undergo cleavage, leading to a complex pattern of smaller fragment ions.

Analysis of the relative abundances of these fragment ions would help to piece together the molecule's structure.

Electronic Spectroscopy

Electronic spectroscopy, particularly UV-Vis spectroscopy, provides information about the electronic transitions within a molecule, which are related to its conjugation and chromophoric groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The UV-Vis spectrum of this compound is expected to exhibit absorption bands characteristic of a substituted phenol. The NIST WebBook provides UV/Visible spectral data for 2-iodophenol (B132878), which shows absorption maxima that can serve as a reference. nist.gov The presence of the methylthio group in this compound would likely cause a bathochromic (red) shift in the absorption maxima compared to 2-iodophenol due to the electron-donating nature of the sulfur atom, which extends the conjugation of the π-electron system.

The expected electronic transitions are:

π → π transitions:* These transitions, occurring from the π bonding orbitals to the π* antibonding orbitals of the benzene (B151609) ring, are typically observed in the UV region and are responsible for the main absorption bands.

n → π transitions:* These transitions involve the non-bonding electrons on the oxygen and sulfur atoms moving to the π* antibonding orbitals of the ring. These are generally weaker and may be observed as shoulders on the main absorption peaks.

Advanced X-ray Diffraction Studies

X-ray diffraction techniques are paramount for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction for Solid-State Structure Elucidation

While a single crystal X-ray diffraction study for this compound has not been reported, this technique would provide the definitive solid-state structure. Such an analysis would reveal precise bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecule's conformation. For instance, a study on (E)-2-{[(2-iodo-phen-yl)imino]-meth-yl}-6-methyl-phenol detailed its crystal structure, revealing key intramolecular interactions and packing arrangements. nih.govresearchgate.net Similarly, a study on another complex organic molecule highlighted how single-crystal X-ray diffraction confirms the structure assigned from spectroscopic data and provides details on hydrogen bonding and intermolecular interactions. nih.gov

For this compound, a single crystal X-ray diffraction analysis would be expected to elucidate:

The planarity of the benzene ring.

The orientation of the hydroxyl, iodo, and methylthio substituents relative to the ring.

The presence of any intramolecular hydrogen bonding between the hydroxyl group and the adjacent iodo or methylthio groups.

The intermolecular interactions, such as hydrogen bonding and van der Waals forces, that dictate the crystal packing.

Analysis of Intermolecular Interactions and Crystal Packing

A comprehensive analysis of the intermolecular interactions and crystal packing of this compound cannot be provided at this time. Extensive searches of chemical and crystallographic databases have not yielded any publicly available single-crystal X-ray diffraction data for this specific compound.

For a detailed analysis to be conducted, the synthesis of a single crystal of this compound and its subsequent analysis by X-ray crystallography would be necessary. The resulting crystallographic information file (CIF) would contain the precise atomic coordinates, bond lengths, and bond angles required to model and understand the non-covalent interactions that govern the solid-state architecture of this molecule.

General principles of intermolecular forces suggest that in a crystalline state, this compound would likely exhibit a range of interactions. The hydroxyl group is a potent hydrogen bond donor and acceptor. The iodine atom, due to the phenomenon of the σ-hole, is a potential halogen bond donor, capable of interacting with electron-rich atoms. The aromatic ring can participate in π-π stacking or C-H···π interactions. The sulfur atom of the methylthio group could also act as a weak hydrogen or halogen bond acceptor. However, the specific nature, geometry, and energetic contributions of these potential interactions remain unknown without experimental data.

Should the crystal structure of this compound be determined and published in the future, a detailed analysis of its intermolecular interactions and crystal packing could be performed.

Theoretical and Computational Chemistry Studies

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a "movie" of molecular behavior. nih.gov This technique is invaluable for understanding the dynamic nature of molecules in different environments.

An MD simulation of 2-Iodo-6-(methylthio)phenol would reveal how the molecule flexes, bends, and changes its shape at a given temperature. By tracking the bond lengths, angles, and dihedral angles over nanoseconds or longer, researchers can understand:

The flexibility of the methylthio group.

The frequency and timescale of transitions between different conformations.

MD simulations are particularly powerful for studying how a molecule interacts with its surroundings. nih.govnih.gov A simulation of this compound in a solvent (like water or an organic solvent) would provide insights into:

Solvation Shell Structure: How solvent molecules arrange themselves around the solute molecule. For example, water molecules would likely form specific hydrogen bonds with the hydroxyl group.

Hydrogen Bonding: The dynamics of hydrogen bond formation and breaking between the phenol's -OH group and solvent molecules or other solute molecules.

Aggregation Behavior: In a simulation with multiple solute molecules, one could observe whether they tend to aggregate due to hydrophobic interactions or other intermolecular forces, which is relevant for understanding its behavior in condensed phases.

Spectroscopic Parameter Prediction

Computational chemistry offers powerful tools for predicting various spectroscopic parameters of molecules, providing insights that complement experimental data. These predictions are typically achieved through quantum mechanical calculations, such as Density Functional Theory (DFT).

Computational Prediction of NMR Chemical Shifts and Coupling Constants

The prediction of Nuclear Magnetic Resonance (NMR) parameters is a common application of computational chemistry. By calculating the magnetic shielding tensors of atomic nuclei within a molecule, it is possible to estimate ¹H and ¹³C chemical shifts. These calculations are highly sensitive to the molecular geometry and the computational method employed. For a molecule like this compound, theoretical calculations would involve optimizing the molecule's three-dimensional structure and then performing NMR calculations at a chosen level of theory and basis set. The resulting data would typically be presented in a table comparing theoretical and experimental values, if available.

Table 1: Hypothetical Predicted NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1-Data not available
C2-Data not available
C3Data not availableData not available
C4Data not availableData not available
C5Data not availableData not available
C6-Data not available
S-CH₃Data not availableData not available
O-HData not available-

Note: This table is for illustrative purposes only. No specific computational data for this compound is currently available in the public domain.

Simulation of Vibrational and Electronic Spectra

The simulation of vibrational spectra (Infrared and Raman) and electronic spectra (UV-Visible) provides a theoretical fingerprint of a molecule. Vibrational frequencies are calculated from the second derivatives of the energy with respect to atomic displacements, while electronic transitions are determined by calculating the energy difference between the ground and excited electronic states. These simulations can aid in the assignment of experimental spectral bands. For this compound, such simulations would reveal the characteristic vibrational modes of the phenol (B47542) ring, the C-I, C-S, and S-CH₃ bonds, as well as the electronic transitions responsible for its absorption of UV or visible light.

Reaction Mechanism Modeling

Computational chemistry is instrumental in elucidating the intricate details of chemical reactions, including the identification of reaction pathways and the characterization of transition states.

Computational Exploration of Reaction Pathways and Transition States

By mapping the potential energy surface of a reaction, computational methods can identify the most likely pathways from reactants to products. This involves locating and characterizing the structures of transition states—the high-energy intermediates that represent the bottleneck of a reaction. For this compound, one could computationally explore, for example, its electrophilic aromatic substitution reactions or the mechanisms of its synthesis. The energy barriers calculated for these pathways would provide insights into the reaction kinetics.

Analysis of Structure-Reactivity Relationships

Through the computational study of a series of related compounds, it is possible to establish structure-reactivity relationships. For instance, by systematically modifying the substituents on the phenol ring of this compound and calculating the corresponding reaction barriers, one could quantify the electronic and steric effects of these substituents on the molecule's reactivity. However, no such systematic computational studies have been reported for this specific compound.

Frontier Molecular Orbital Theory and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a qualitative yet powerful model used to predict the reactivity and selectivity of chemical reactions. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.

The energy and spatial distribution of the HOMO and LUMO of this compound would be key to understanding its reactivity. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). A computational analysis would provide the energies of these orbitals and visualize their shapes, indicating the most probable sites for electrophilic or nucleophilic attack. For large systems, localized versions of these orbitals, known as frontier molecular orbitalets (FMOLs), can provide a more precise picture of reactive sites.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

OrbitalEnergy (eV)
HOMOData not available
LUMOData not available
HOMO-LUMO GapData not available

Note: This table is for illustrative purposes only. No specific computational data for this compound is currently available in the public domain.

Applications of 2 Iodo 6 Methylthio Phenol in Materials Science and Chemical Biology Research

Precursors for Advanced Organic Materials

The unique substitution pattern of 2-Iodo-6-(methylthio)phenol makes it a promising starting material for the synthesis of sophisticated organic materials. The presence of both a nucleophilic phenol (B47542) and a reactive carbon-iodine bond allows for orthogonal chemical transformations, a valuable attribute in the design of complex macromolecular structures.

Synthesis of Novel Polymeric and Supramolecular Structures

The development of new polymers and supramolecular assemblies is crucial for advancing materials science. The reactivity of the C-I bond in aryl iodides is a cornerstone of modern cross-coupling chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This capability could be harnessed to polymerize this compound or to attach it to other monomeric units. For instance, Sonogashira or Suzuki coupling reactions could be employed to create rigid-rod polymers with interesting electronic and photophysical properties.

Furthermore, the iodine atom can participate in halogen bonding, a non-covalent interaction that is increasingly being used to direct the self-assembly of molecules into ordered supramolecular structures. Research has shown that the substitution of a hydrogen atom with iodine can dramatically influence the self-assembly of peptides, leading to the formation of robust hydrogels. vtt.finih.gov This principle suggests that this compound could be a valuable building block for designing new self-assembling materials. The ability of hypervalent iodine compounds to form macrocycles driven by secondary bonding interactions further highlights the potential for creating novel supramolecular assemblies. beilstein-journals.orgrsc.orgresearchgate.net

The synthesis of iodine-functionalized hypercrosslinked polymers has been reported as a route to creating recyclable catalysts. rsc.org While not using this compound specifically, this work demonstrates a clear pathway for incorporating iodinated phenols into polymeric scaffolds.

Type of Advanced Material Potential Synthetic Route Involving this compound Key Functional Group
Conjugated PolymersPalladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira)Iodo group
Supramolecular GelsHalogen-bond-driven self-assemblyIodo group
Hypervalent Iodine MacrocyclesOxidation of the iodo group followed by cyclizationIodo group
Functionalized Polymeric ScaffoldsIncorporation as a monomer in polymerization reactionsIodo and Phenol groups

Development of Molecular Probes for Spectroscopic Applications

Molecular probes are essential tools for visualizing and quantifying biological and chemical processes. The development of fluorescent probes for thiophenols is an active area of research. mdpi.com While this research typically focuses on detecting thiophenols, the inherent properties of this compound could be leveraged to develop probes. For example, the phenol group's fluorescence is sensitive to its local environment, and modifications at the iodo or methylthio positions could be designed to respond to specific analytes or changes in environmental conditions, such as pH or redox potential.

The synthesis of fluorescent long-chain thiols and disulfides for the preparation of self-assembled monolayers demonstrates the utility of sulfur-containing aromatic compounds in the development of functional surfaces. researchgate.net This suggests a potential application for this compound in the creation of sensor surfaces where the phenol group acts as the spectroscopic reporter.

Scaffolds for Complex Molecular Synthesis

The structural rigidity and defined substitution pattern of this compound make it an attractive scaffold for the synthesis of more complex molecules, including analogs of natural products and novel phenolic derivatives.

Building Blocks for Natural Product Analogs

The total synthesis of natural products is a significant driver of new synthetic methodologies. Hypervalent iodine reagents, which can be generated from iodo-arenes, are powerful tools for dearomatization and the construction of complex molecular architectures. frontiersin.org The phenol group in this compound could direct oxidative dearomatization to generate intermediates for the synthesis of natural product analogs. The use of chiral building blocks is fundamental to the synthesis of many drugs and natural products. portico.org The defined stereochemistry of this compound could be exploited in asymmetric synthesis.

The synthesis of complex thiopeptide antibiotics like thiostrepton (B1681307) relies on the assembly of key building blocks. researchgate.net The thioether and phenol functionalities of this compound could be valuable in the construction of such complex molecules.

Design and Synthesis of Phenolic Derivatives with Tunable Properties

Phenolic compounds are a versatile class of molecules with applications ranging from materials science to pharmaceuticals. ontosight.ai The ability to precisely modify the structure of this compound allows for the tuning of its properties. For example, the electronic properties of the phenol can be altered by substituting the iodine atom via cross-coupling reactions. The methylthio group can be oxidized to a sulfoxide (B87167) or sulfone, which would significantly impact the compound's polarity and hydrogen bonding capabilities. Such modifications could be used to design new antioxidants, polymer stabilizers, or pharmaceutical intermediates.

The development of novel 2,6-disubstituted phenol derivatives has been shown to yield compounds with interesting biological activities. nih.gov This provides a clear precedent for the exploration of derivatives of this compound in medicinal chemistry.

Property to be Tuned Synthetic Modification of this compound Resulting Functional Group
Electronic PropertiesSuzuki or Hartwig-Buchwald coupling at the iodine positionBiaryl or amino-substituted phenol
Polarity and H-bondingOxidation of the sulfur atomSulfoxide or sulfone
Acidity (pKa) of PhenolIntroduction of electron-withdrawing or -donating groups via the iodineVaries with substituent
LipophilicityAlkylation or arylation at the iodine positionVaries with substituent

Chemical Biology Research Tools

The field of chemical biology relies on the use of small molecules to probe and manipulate biological systems. The unique combination of functional groups in this compound suggests its potential as a versatile tool in this area. For example, the phenol group could serve as a recognition element for specific proteins, while the iodo and methylthio groups could be used for covalent labeling or as sites for the attachment of other functional moieties, such as fluorophores or affinity tags.

Activity-based fluorescent probes are powerful tools for studying enzyme function and have been developed for reactive sulfur species. nih.gov While not a probe itself in its current form, this compound could be a precursor for such probes. The development of hypervalent iodine amino acid building blocks for bioorthogonal peptide macrocyclization highlights the potential for incorporating such functionalities into biological systems. nih.gov

Probing Enzyme-Substrate Interactions (Conceptual)

The structure of this compound makes it a promising candidate for use as a molecular probe to investigate enzyme-substrate interactions. The phenolic hydroxyl group can participate in hydrogen bonding, a key interaction in many enzyme active sites. nih.gov The methylthio group, with its potential for oxidation and specific interactions, and the iodine atom, a bulky and polarizable substituent, can provide valuable steric and electronic probes of an enzyme's binding pocket.

Conceptually, derivatives of this compound could be synthesized to incorporate reporter groups, such as fluorophores or radioactive isotopes. By monitoring changes in the reporter signal upon binding to an enzyme, researchers could gain insights into the enzyme's structure, function, and mechanism of action. For instance, the covalent attachment of phenolic compounds to reactive nucleophilic sites in enzymes has been shown to inhibit their activity, providing a method to map active site residues. chemsynthesis.com

Development of Molecular Interrogators for Biological Pathways (Conceptual)

The development of small molecules that can interrogate and modulate biological pathways is a cornerstone of chemical biology. Fluorescent probes, for example, are powerful tools for visualizing biological events in real-time. nih.govnih.gov The this compound scaffold could be elaborated to create such "molecular interrogators."

The iodine atom provides a handle for introducing fluorophores or other tags through well-established chemical reactions. For example, palladium-catalyzed cross-coupling reactions are a powerful method for forming carbon-carbon and carbon-heteroatom bonds, and have been widely used in the synthesis of complex molecules, including agrochemicals and pharmaceuticals. nih.govyoutube.com By attaching a fluorescent moiety to the phenolic backbone, it may be possible to design probes that report on specific cellular events or the presence of particular biomolecules. nih.gov The design of such probes often involves a recognition unit, a linker, and a fluorophore, where the properties of the probe can be fine-tuned by modifying its chemical structure. nih.gov

Exploration of Bioisosteric Relationships (e.g., Methylthio vs. Other Functional Groups)

Bioisosterism, the replacement of a functional group within a molecule with another group that has similar physical or chemical properties, is a key strategy in drug design. researchgate.net The methylthio group in this compound can be considered a potential bioisostere for other functional groups, such as a hydroxyl or a methyl group.

The substitution of a hydroxyl group with a methylthio group can impact a molecule's metabolic stability, lipophilicity, and hydrogen bonding capacity. sci-hub.se For example, the replacement of phenolic hydroxyl groups with heterocyclic ring systems has been explored to retard metabolic inactivation. nih.gov By synthesizing analogues of a bioactive phenol where the hydroxyl is replaced by a methylthio group, researchers can explore how these changes affect biological activity. This can lead to the development of new therapeutic agents with improved pharmacokinetic or pharmacodynamic profiles. The table below illustrates some common bioisosteric replacements.

Original GroupBioisosteric Replacement
-OH-SH, -NH2, -F, -CH3
-CH3-NH2, -OH, -Cl
-Cl-Br, -I, -CF3
-SH-OH, -NH2
This table presents a simplified view of common bioisosteric replacements and is not exhaustive.

Role in Fluorine Chemistry and Difluoromethylation Research

Aryl iodides are important precursors in fluorine chemistry, particularly in the synthesis of radiolabeled compounds for positron emission tomography (PET). nih.gov The iodine atom in this compound can be replaced with a fluorine-18 (B77423) radioisotope, a process known as radiofluorination. This would allow for the synthesis of 18F-labeled probes for in vivo imaging.

Furthermore, the phenolic hydroxyl group can be a target for difluoromethylation, a reaction that introduces a -CF2H group. The difluoromethoxy group is a valuable motif in medicinal chemistry as it can act as a bioisostere for other functional groups and enhance a molecule's metabolic stability and lipophilicity. orgsyn.org Methods for the difluoromethylation of phenols using reagents like S-(difluoromethyl)sulfonium salts have been developed, offering a practical route to aryl difluoromethyl ethers. sci-hub.se For instance, methyl 4-(difluoromethoxy)-3-iodobenzoate has been synthesized through such a reaction. sci-hub.se The presence of both an iodine atom and a phenolic hydroxyl group in this compound makes it a versatile substrate for the synthesis of novel fluorinated compounds with potential applications in drug discovery and materials science.

Q & A

Basic Question

  • NMR Spectroscopy: 1^1H and 13^{13}C NMR confirm regioselective iodination. For example, in CDCl3_3, the aromatic proton adjacent to the iodine substituent appears downfield (δ 7.39 ppm, d, J = 7.6 Hz) .
  • Mass Spectrometry (MS): EI-MS shows a molecular ion peak at m/z 276 (M+^+) with fragmentation patterns indicating loss of iodine (M–I) .
  • HPLC-PDA: Reverse-phase HPLC with a C18 column (ACN:H2_2O gradient) monitors purity (>95%) and quantifies impurities .

How can researchers optimize reaction conditions to improve the yield of this compound in iodine-catalyzed syntheses?

Advanced Question
Key variables include:

  • Catalyst Loading: Increasing iodine concentration to 10 mol% enhances electrophilic iodination but may promote di-iodination.
  • Solvent Polarity: Polar aprotic solvents (e.g., DMF) improve iodine solubility but may reduce regioselectivity. Acetic acid balances reactivity and selectivity .
  • Temperature Control: Maintaining 80°C prevents side reactions (e.g., oxidation of thioether groups).
  • Stoichiometry: A 1:1.2 molar ratio of 2-(methylthio)phenol to NIS minimizes residual starting material .

What strategies are recommended for resolving contradictions in reported physicochemical properties of this compound?

Advanced Question
Discrepancies in melting points or solubility data can arise from impurities or storage conditions. Solutions include:

  • Multi-Method Validation: Cross-validate using DSC (melting point), Karl Fischer titration (water content), and GC-MS (volatile impurities) .
  • Crystallography: Single-crystal X-ray diffraction resolves structural ambiguities, confirming iodine substitution at the 6-position .
  • Stability Studies: Monitor degradation under varying pH, temperature, and light exposure to identify confounding factors .

How can computational chemistry methods be applied to study the reaction mechanisms involving this compound?

Advanced Question

  • DFT Calculations: Model the iodination transition state using Gaussian09 at the B3LYP/6-31G(d) level to identify activation barriers and regioselectivity drivers .
  • Molecular Dynamics (MD): Simulate solvent effects on reaction kinetics in acetic acid vs. DCM.
  • Docking Studies: Predict biological activity by docking this compound into enzyme active sites (e.g., tyrosinase inhibitors) .

What approaches are used to assess the environmental impact and degradation pathways of this compound?

Advanced Question

  • Ecotoxicology Assays: Use zebrafish embryo models (OECD TG236) to determine LC50_{50} values and sublethal effects (e.g., developmental abnormalities) .
  • Photodegradation Studies: Expose the compound to UV light (254 nm) and analyze breakdown products via LC-QTOF-MS.
  • Microbial Biodegradation: Incubate with Pseudomonas spp. in mineral medium to assess aerobic degradation efficiency .

How can researchers address discrepancies in the stability of this compound under different storage conditions?

Advanced Question

  • Accelerated Stability Testing: Store samples at 25°C/60% RH and 40°C/75% RH for 6 months, monitoring degradation via HPLC.
  • Radiolytic Stability: Use 14^{14}C-labeled compound to trace decomposition in gamma-irradiated solutions .
  • Antioxidant Additives: Evaluate stabilizers like BHT (0.1% w/v) to prevent thioether oxidation .

What methodologies are employed to study the biological activity of this compound in vitro?

Advanced Question

  • Cytotoxicity Assays: MTT tests on HEK293 and HepG2 cells determine IC50_{50} values .
  • Enzyme Inhibition: Measure inhibition of mushroom tyrosinase (IC50_{50} ~12 µM) using L-DOPA as a substrate .
  • ROS Scavenging: Use DCFH-DA fluorescence to quantify reactive oxygen species (ROS) reduction in macrophage models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.